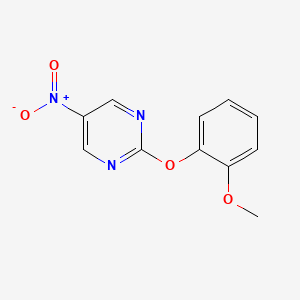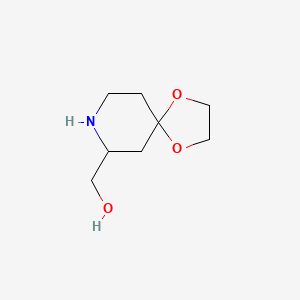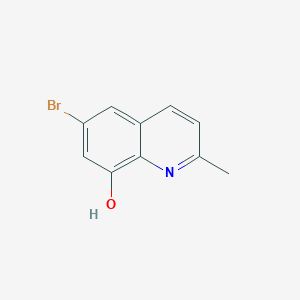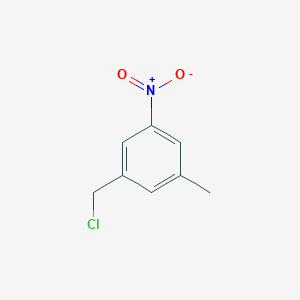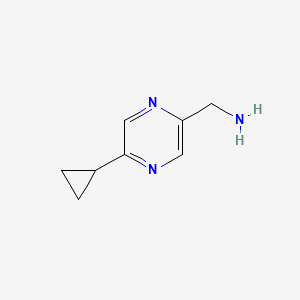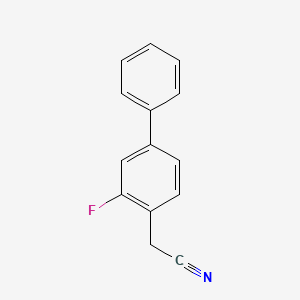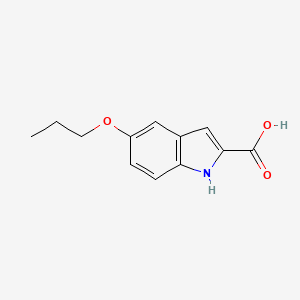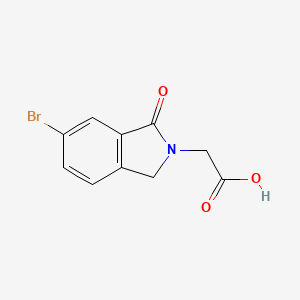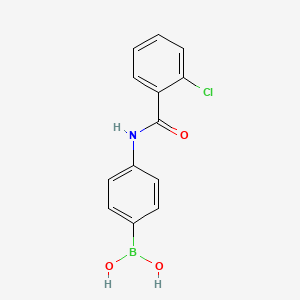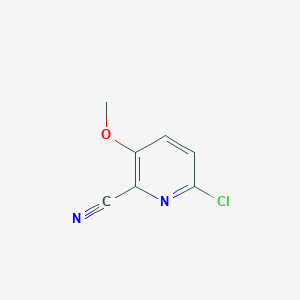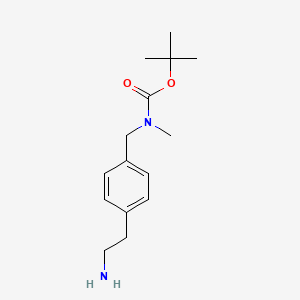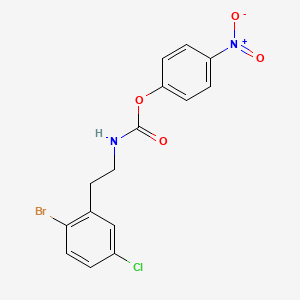![molecular formula C8H5BrF3NO B13980922 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by a pyridine ring substituted with a bromo group at the 4-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Acylation: The final step involves the acylation of the pyridine ring to introduce the ethanone moiety, typically using acetyl chloride (CH3COCl) in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other pyridine derivatives such as:
1-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-[4-Bromo-6-(methyl)pyridin-2-YL]ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.
The unique combination of the bromo and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF3NO |
|---|---|
Peso molecular |
268.03 g/mol |
Nombre IUPAC |
1-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
Clave InChI |
HLCLVTKRVMQMGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


